Cas no 1596989-84-2 (1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane)

1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane structure
1596989-84-2 structure
Product name:1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane
CAS No:1596989-84-2
MF:C10H20BrClO
Molecular Weight:271.622201919556
CID:6279731
PubChem ID:114773427

1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane 化学的及び物理的性質

名前と識別子

    • 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane
    • EN300-1133676
    • 1596989-84-2
    • 1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4-methylpentane
    • インチ: 1S/C10H20BrClO/c1-9(2)5-4-6-13-10(3,7-11)8-12/h9H,4-8H2,1-3H3
    • InChIKey: JXSOFFFPEZOJJA-UHFFFAOYSA-N
    • SMILES: BrCC(C)(CCl)OCCCC(C)C

計算された属性

  • 精确分子量: 270.03861g/mol
  • 同位素质量: 270.03861g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 7
  • 複雑さ: 130
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 9.2Ų

1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1133676-0.1g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4-methylpentane
1596989-84-2 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1133676-0.25g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4-methylpentane
1596989-84-2 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1133676-0.05g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4-methylpentane
1596989-84-2 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1133676-1.0g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4-methylpentane
1596989-84-2
1g
$0.0 2023-06-09
Enamine
EN300-1133676-10g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4-methylpentane
1596989-84-2 95%
10g
$4545.0 2023-10-26
Enamine
EN300-1133676-5g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4-methylpentane
1596989-84-2 95%
5g
$3065.0 2023-10-26
Enamine
EN300-1133676-1g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4-methylpentane
1596989-84-2 95%
1g
$1057.0 2023-10-26
Enamine
EN300-1133676-0.5g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4-methylpentane
1596989-84-2 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1133676-2.5g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4-methylpentane
1596989-84-2 95%
2.5g
$2071.0 2023-10-26

1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane 関連文献

1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentaneに関する追加情報

Chemical Profile of 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane (CAS No. 1596989-84-2)

The compound 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane, identified by its CAS number 1596989-84-2, is a specialized organic molecule with a unique structural framework that has garnered attention in the field of synthetic chemistry and pharmaceutical research. This compound features a branched alkyl chain with bromo and chloro substituents, making it a versatile intermediate for various chemical transformations. The presence of an ether linkage introduced by the (1-bromo-3-chloro-2-methylpropan-2-yl)oxy group enhances its reactivity, enabling its use in the synthesis of more complex molecules.

In recent years, the demand for novel building blocks in drug discovery has led to extensive exploration of compounds like 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane. Its structural features make it particularly useful in constructing heterocyclic scaffolds, which are prevalent in many bioactive pharmaceuticals. The bromo and chloro atoms serve as reactive sites for nucleophilic substitution reactions, allowing for further functionalization and diversification of the molecular structure. This adaptability has made it a valuable asset in medicinal chemistry campaigns aimed at developing next-generation therapeutics.

One of the most compelling aspects of 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane is its potential application in the synthesis of bioactive compounds. Researchers have leveraged its reactivity to develop novel analogs of known drugs, with the aim of improving pharmacokinetic properties such as solubility and metabolic stability. For instance, studies have demonstrated its utility in generating derivatives with enhanced binding affinity to target enzymes and receptors. These findings underscore the importance of structurally diverse intermediates like this one in accelerating the drug development pipeline.

The compound's unique architecture also makes it a candidate for exploring new synthetic methodologies. The combination of a branched alkyl chain with halogenated side groups provides opportunities for innovative reaction pathways, including cross-coupling reactions and palladium-catalyzed transformations. Such methods are increasingly employed in modern drug synthesis due to their efficiency and selectivity. By incorporating 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane into these processes, chemists can access previously inaccessible molecular architectures, broadening the scope of possible pharmacological applications.

Moreover, the growing interest in green chemistry has prompted investigations into optimizing synthetic routes using 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane under mild conditions. Recent advancements have shown that this compound can be synthesized with reduced waste generation and lower energy consumption, aligning with sustainable practices in chemical manufacturing. Such efforts not only enhance environmental compatibility but also improve cost-effectiveness, making it economically viable for industrial-scale production.

From a mechanistic standpoint, the reactivity of 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane has been extensively studied to understand its role in various transformations. The bromo and chloro substituents undergo predictable reactions with nucleophiles, while the ether linkage remains stable under many conditions. This balance between reactivity and stability makes it an ideal candidate for multi-step syntheses where selective functionalization is required. Detailed kinetic studies have provided insights into reaction rates and intermediates, further aiding in the design of efficient synthetic strategies.

In conclusion, 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-4-methylpentane (CAS No. 1596989-84-2) represents a significant advancement in synthetic organic chemistry. Its structural versatility and reactivity make it indispensable for pharmaceutical research, offering pathways to novel drug candidates with improved properties. As methodologies continue to evolve towards greener and more efficient processes, this compound will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

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